3-tert-Butylphenol
Overview
Description
3-tert-Butylphenol is an organic compound with the molecular formula C10H14O. It is a white to off-white crystalline powder with a distinct phenolic odor. This compound is a member of the phenol family, characterized by a tert-butyl group attached to the phenolic ring at the meta position. It is used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
3-tert-Butylphenol is an organic compound that has been studied for its potential effects on certain bacteria, particularly Streptococcus mutans . This bacterium is a common pathogen present in the oral cavity and is known to cause dental caries . The primary targets of this compound are the virulence factors of S. mutans, which include acidogenicity, aciduricity, adhesion, and biofilm formation .
Mode of Action
The compound interacts with its targets by impeding their function. For instance, this compound has been found to inhibit the biofilm formation of S. mutans at a concentration of 100 µg/ml without any lethal effect on the growth . It also significantly reduces the production of water-soluble and water-insoluble glucans, in concurrence with the downregulation of gtfBC genes . These genes are responsible for the synthesis of glucans, which are crucial for the adhesion and biofilm formation of S. mutans .
Biochemical Pathways
The affected biochemical pathways involve the production of glucans and the acidogenicity associated virulence factors such as lactate dehydrogenase and enolase . The enzymatic production of these factors is arrested upon this compound treatment . Additionally, the compound greatly reduces the acid tolerance ability of S. mutans through the impediment of F1F0-ATPase .
Pharmacokinetics
It’s known that the compound is practically insoluble in water , which may affect its absorption and distribution in the body
Result of Action
The result of this compound’s action is the inhibition of the virulence factors of S. mutans, leading to a reduction in the bacterium’s ability to form biofilms and cause dental caries . The compound’s action also results in the downregulation of several genes, including gtfB, gtfC, gtfD, vicRK, comDE, gbpB, smu0630, and relA .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, the compound’s efficacy against S. mutans is observed in the oral cavity, where the bacterium resides
Biochemical Analysis
Biochemical Properties
3-tert-Butylphenol has been used to study the effect of the alkyl group on the phenol ring on the estrogenic potency of alkylphenolic compounds in yeast screens . The phenolic hydroxyl group in this compound has a certain acidity and can react with alkyl halides under alkaline conditions to produce corresponding phenolic ether products .
Dosage Effects in Animal Models
Similar compounds, such as 4-tert-butylphenol, have been shown to induce developmental toxicity in zebrafish at concentrations of 3, 6, and 12 μM .
Subcellular Localization
Given its use in organic synthesis and pharmaceutical chemistry , it may be localized to areas of the cell where these processes occur.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-tert-Butylphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, which facilitates the electrophilic substitution reaction. The reaction conditions include controlling the temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Raw Material Preparation: Phenol and isobutylene are the primary raw materials. These materials undergo strict quality control to ensure purity and suitability for the reaction.
Reaction Process: The alkylation reaction is carried out in a reactor where phenol, catalyst, and solvent are mixed. Isobutylene gas is introduced, and the reaction temperature is controlled.
Post-Treatment: After the reaction, the mixture is treated with an alkaline absorbent to neutralize acidic by-products.
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinone
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-tert-Butylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: It is used to study the effect of alkyl groups on the phenol ring on the estrogenic potency of alkylphenolic compounds.
Medicine: It is investigated for its potential use in pharmaceuticals due to its biological activity.
Industry: It is used in the production of antioxidants, stabilizers, flame retardants, and other industrial chemicals
Comparison with Similar Compounds
4-tert-Butylphenol: Similar structure but with the tert-butyl group at the para position.
2-tert-Butylphenol: Similar structure but with the tert-butyl group at the ortho position.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups at the ortho and para positions
Uniqueness: 3-tert-Butylphenol is unique due to its specific positioning of the tert-butyl group at the meta position, which influences its chemical reactivity and biological activity differently compared to its isomers .
Properties
IUPAC Name |
3-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEKUDPFXBLGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044825 | |
Record name | 3-tert-Butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | 3-tert-Butylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19948 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 3-tert-Butylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19948 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
585-34-2 | |
Record name | 3-tert-Butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-tert-Butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENOL, 3-(1,1-DIMETHYLETHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2382U55WN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxicological effects of 3-tert-Butylphenol on aquatic organisms?
A1: Research indicates that this compound exhibits acute toxicity to various aquatic organisms. A study [] evaluating the toxicity of four alkylphenols, including this compound, on microbes, invertebrates, and fish, found a significant variation in species sensitivity. The marine bacterium Vibrio fischeri displayed the highest susceptibility, with this compound demonstrating considerably higher toxicity compared to 2-isopropylphenol.
Q2: How does the structure of this compound influence its toxicity compared to other alkylphenols?
A2: The position of the alkyl group on the phenolic ring significantly influences the toxicity of alkylphenols. Studies using Vibrio fischeri [] observed a correlation between toxicity and the energy of the lowest unoccupied molecular orbital (ELUMO) of the alkylphenols. This suggests a distinct mode of action for polar narcotic alkylphenols like this compound in Vibrio fischeri compared to other test organisms, potentially due to differences in prokaryotic cell structure.
Q3: Can the aqueous solubility of this compound be predicted based on its structure?
A3: Yes, the aqueous solubility of this compound can be estimated using structure-property relationships. Research [] has shown that the liquid or supercooled liquid solubilities of various phenolic substances, including this compound, correlate well with the solute's LeBas molar volume and first-order valence molecular connectivity. These correlations allow for the prediction of aqueous solubility based on structural features.
Q4: Has the standard molar enthalpy of formation for this compound been determined?
A4: Yes, the standard molar enthalpy of formation (ΔfHmo) for this compound in the gaseous phase has been determined through experimental and computational methods. Calvet microcalorimetry was employed to measure the standard molar enthalpy of evaporation, while static bomb combustion calorimetry provided the standard molar enthalpy of combustion []. These values, in conjunction with computational calculations, resulted in a ΔfHmo of -198.0 ± 2.1 kJ mol(-1) for this compound.
Q5: How does the presence of a tert-butyl group in this compound affect its O-H bond dissociation energy compared to phenol?
A5: The tert-butyl group in this compound influences the O-H bond dissociation energy. Theoretical calculations using ab initio restricted Hartree-Fock (RHF) methods with the 6-31G basis set were used to determine the most stable geometries of both the phenol and its corresponding radical []. These calculations allowed for the estimation of the tert-butyl group's impact on the O-H bond dissociation energy.
Q6: What are the applications of this compound?
A7: this compound serves as an important intermediate in the synthesis of various chemicals. One prominent application is its use in producing etoxazole, a pesticide commonly employed to control mites []. The synthesis of 3-tert-Butylphenylethylether, a key intermediate in etoxazole production, utilizes this compound as a starting material.
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